Home > Products > Screening Compounds P62158 > Venlafaxine Besylate
Venlafaxine Besylate - 609345-58-6

Venlafaxine Besylate

Catalog Number: EVT-10986064
CAS Number: 609345-58-6
Molecular Formula: C23H33NO5S
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Venlafaxine (has active moiety).
Source and Classification

Venlafaxine was first approved by the United States Food and Drug Administration in 1993 for the treatment of major depressive disorder, generalized anxiety disorder, and panic disorder. The besylate form improves the pharmacokinetic properties of venlafaxine by providing a more stable release profile. Venlafaxine besylate is classified under the category of antidepressants and specifically as an SNRI due to its mechanism of action involving the inhibition of serotonin and norepinephrine reuptake in the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of venlafaxine besylate involves reacting venlafaxine with benzenesulfonic acid in a suitable solvent system. The reaction typically occurs under controlled conditions to facilitate the formation of the besylate salt. Key steps in the synthesis include:

  1. Dissolution: Venlafaxine hydrochloride is dissolved in water or another suitable solvent.
  2. Reaction: Benzenesulfonic acid is added to the solution, leading to the formation of venlafaxine besylate through an acid-base reaction.
  3. Precipitation: The resulting salt can be precipitated by cooling the solution or adding a nonsolvent.
  4. Isolation: The precipitate is isolated using filtration or centrifugation, followed by drying under reduced pressure.

The typical molar ratio of venlafaxine to benzenesulfonic acid ranges from 0.8:1 to 1.2:1, with slight excesses sometimes used to ensure complete reaction .

Molecular Structure Analysis

Structure and Data

Venlafaxine besylate has a complex molecular structure characterized by a bicyclic phenylethylamine backbone. The chemical formula for venlafaxine besylate can be represented as C17_{17}H19_{19}N2_{2}O2_{2}S, where:

  • C = Carbon
  • H = Hydrogen
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

The compound's structure includes a primary amine group that contributes to its pharmacological activity by interacting with neurotransmitter transporters.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in forming venlafaxine besylate is an acid-base neutralization between venlafaxine hydrochloride and benzenesulfonic acid. This reaction can be summarized as follows:

Venlafaxine HCl +Benzenesulfonic AcidVenlafaxine Besylate+HCl\text{Venlafaxine HCl }+\text{Benzenesulfonic Acid}\rightarrow \text{Venlafaxine Besylate}+\text{HCl}

This process involves proton transfer from the sulfonic acid to the nitrogen atom of venlafaxine, resulting in the formation of the salt. The stability and solubility of venlafaxine besylate make it advantageous for pharmaceutical formulations.

Mechanism of Action

Process and Data

Venlafaxine exerts its antidepressant effects primarily through the inhibition of serotonin and norepinephrine reuptake at presynaptic terminals. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing their effects on postsynaptic receptors. At lower doses, venlafaxine predominantly inhibits serotonin reuptake; at higher doses, it also significantly inhibits norepinephrine reuptake .

Research indicates that venlafaxine not only increases levels of serotonin and norepinephrine but also promotes neuroplasticity and reduces neuroinflammation, contributing to its therapeutic effects against depression .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Venlafaxine besylate monohydrate has a melting range around 100°C (85-114°C).
  • Solubility: The compound exhibits good solubility in water due to its salt form, which enhances absorption when administered orally.

Chemical Properties

  • Molecular Weight: Approximately 317.41 g/mol.
  • pH Stability: The pH stability range for venlafaxine besylate formulations typically falls between 4.5 to 7.5.
  • Hygroscopicity: Anhydrous forms are less hygroscopic than hydrated forms, which affects storage conditions .
Applications

Scientific Uses

Venlafaxine besylate is primarily used in clinical settings for treating various mood disorders such as major depressive disorder and anxiety disorders. Its extended-release formulation allows for once-daily dosing, improving patient compliance compared to immediate-release forms.

In addition to its therapeutic applications, venlafaxine besylate serves as a model compound in pharmaceutical research for studying drug metabolism, pharmacokinetics, and formulation development due to its well-characterized properties .

Introduction to Venlafaxine Besylate Research Significance

Historical Development and Rationale for Salt Formation

The historical trajectory of venlafaxine besylate originates from the clinical introduction of venlafaxine hydrochloride in the early 1990s. While the hydrochloride salt effectively inhibited serotonin and norepinephrine reuptake, offering therapeutic efficacy across multiple psychiatric and neurological indications, its pharmaceutical profile presented significant challenges. Venlafaxine hydrochloride exhibits suboptimal bioavailability (approximately 42% ± 15%) attributed to extensive first-pass metabolism [1] [8]. Furthermore, its physicochemical characteristics, including high hygroscopicity and solubility-dependent dissolution kinetics, complicated the development of robust, predictable extended-release (ER) formulations essential for minimizing adverse effects and enhancing compliance in chronic therapy [1] [6] [8].

Salt formation represents a fundamental pharmaceutical strategy for modifying the properties of ionizable active pharmaceutical ingredients (APIs) like venlafaxine (a weak base with pKa ~9.4). The selection of benzenesulfonic acid (besylate) as a counterion was driven by well-established principles of salt screening and crystal engineering [10]. Besylate ions offer distinct advantages:

  • Acid Strength (pKa): Benzenesulfonic acid possesses a very low pKa (approximately -2.8), creating a substantial ΔpKa (>12 units) relative to venlafaxine's basic nitrogen. This large difference promotes spontaneous and complete proton transfer, favoring stable salt formation with a high crystal lattice energy [10].
  • Molecular Structure and Packing: The planar, aromatic structure of the besylate anion facilitates efficient packing within the crystal lattice. This often translates to improved crystallinity, reduced hygroscopicity, and enhanced physical stability compared to salts formed with smaller or more flexible anions [10].
  • Toxicological Profile: Benzenesulfonate salts have a well-documented history of use in marketed pharmaceuticals (e.g., besylate salts of amlodipine, ergotamine), providing a solid foundation for regulatory acceptance regarding safety [10].

The primary objectives driving the development of venlafaxine besylate were:

  • Enhanced Stability: Mitigating the hygroscopic nature of the hydrochloride salt to improve handling during manufacturing and long-term storage stability of the final dosage form.
  • Optimized Release Kinetics: Enabling the development of reliable extended-release formulations (e.g., Venbysi XR) by providing a salt form with more favorable and consistent dissolution characteristics under physiological pH conditions [1] [6].
  • Bioavailability Consistency: Reducing variability in dissolution as a potential source of pharmacokinetic variability.

Table 1: Rationale for Venlafaxine Besylate Salt Development Based on Hydrochloride Limitations

Property of Venlafaxine HydrochlorideLimitation/ChallengeRationale for Besylate Salt Development
BioavailabilityModerate (~42%) and variable [1] [8]Aim to improve consistency via enhanced dissolution profile
HygroscopicityHigh, leading to stability and processing challenges [1]Exploit besylate's potential for lower hygroscopicity and improved crystal stability [10]
Solubility/Dissolution ProfileSolubility highly pH-dependent; dissolution kinetics potentially variable, complicating ER designTailor solubility and dissolution rate for optimal controlled release performance [1] [6]
Crystal Form SuitabilityChallenges in developing stable, robust ER formulationsAchieve a crystal form with superior physical and chemical stability for ER matrix systems

Comparative Advantages over Hydrochloride Salt Form

Venlafaxine besylate confers demonstrable advantages over the conventional hydrochloride salt, primarily rooted in its altered solid-state properties and consequent impact on performance in dosage forms. Key comparative benefits include:

  • Reduced Hygroscopicity: The besylate salt exhibits significantly lower moisture uptake compared to the hydrochloride form under typical manufacturing and storage conditions (e.g., 25°C/60% RH). This property is critical for several reasons:
  • Manufacturing: Minimizes issues like clumping, flow problems, and weight variation during tablet or capsule filling. Reduces the need for stringent humidity control during processing [10].
  • Chemical Stability: Limits water-mediated degradation pathways (e.g., hydrolysis), extending the shelf-life of the API and the final drug product [10].
  • Physical Stability: Prevents deliquescence, crystal form changes (e.g., hydrate formation), and caking, ensuring consistent material properties over time [10].
  • Improved Compatibility with Extended-Release Technologies: The physicochemical profile of venlafaxine besylate, particularly its tailored solubility and dissolution kinetics, makes it inherently more suitable for incorporation into matrix-based extended-release systems. These systems often rely on controlled erosion or diffusion through a polymer gel layer. The besylate salt's properties promote more predictable and consistent drug release over prolonged periods (typically 24 hours) compared to the hydrochloride, which can exhibit burst release or inconsistent dissolution depending on microenvironmental pH within the matrix [1] [6]. This translates directly to the development and successful marketing of besylate-based ER formulations like Venbysi XR [6].
  • Enhanced Solubility and Dissolution Rate (in specific contexts): While both salts are highly soluble, the besylate salt can demonstrate advantageous dissolution behavior under specific conditions relevant to gastrointestinal absorption or formulation performance. The besylate anion can sometimes enhance solubility slightly compared to chloride in certain solvents or pH ranges, although the primary advantage for ER lies in the control of dissolution rather than maximal solubility. More importantly, the dissolution profile of the besylate salt is often less prone to variability induced by environmental humidity due to its lower hygroscopicity [10].
  • Chemical Stability Considerations: While the core venlafaxine molecule dictates primary degradation pathways (e.g., oxidative), the counterion can influence the microenvironmental pH of the solid, especially in the presence of sorbed moisture. Salts formed with strong acids like benzenesulfonic acid can create a locally acidic microenvironment, potentially protecting the base from base-catalyzed degradation or oxidation compared to salts formed with weaker acids or in scenarios where the hydrochloride might exhibit slightly different solid-state behavior [10]. The procaine salt stability study exemplifies how counterion pKa influences degradation rates in the solid state [10].

Table 2: Comparative Physicochemical Properties of Venlafaxine Besylate vs. Hydrochloride

PropertyVenlafaxine HydrochlorideVenlafaxine BesylateFunctional Advantage of Besylate
HygroscopicityHigh [1] [10]Significantly Lower [10]Improved processing stability; reduced risk of hydrate formation/caking; longer shelf-life
Crystal Habit/Form StabilitySensitive to humidity/temperature [1]More stable crystal form under typical conditions [10]Predictable performance in formulations; consistent dissolution profile
Suitability for ER MatricesChallenging due to variable dissolution [1]Highly suitable (e.g., Venbysi XR) [1] [6]Enables reliable once-daily dosing; smoother plasma concentration profile
Microenvironmental pH (Solid State)Depends on hydrate formLikely acidic (strong acid) [10]Potential protection against base-catalyzed degradation pathways

Key Research Domains and Unresolved Scientific Questions

Despite its established use, venlafaxine besylate remains an active subject of scientific inquiry across several domains, reflecting unresolved questions and opportunities for further optimization:

  • Solid-State Complexity and Polymorphism:
  • Research Domain: Comprehensive characterization of the venlafaxine besylate solid state landscape, including potential polymorphs, solvates (especially hydrates), and co-crystals. Understanding the thermodynamic relationships (enantiotropy or monotropy) between different solid forms and their relative stability under various stress conditions (temperature, humidity, mechanical stress) is crucial [10].
  • Unresolved Questions: Does venlafaxine besylate exhibit polymorphism? If so, what are the crystallization conditions leading to different forms, and what are their relative bioavailabilities? What is the exact stoichiometry and stability profile of its hydrate(s)? How do phase transitions between forms impact critical quality attributes (CQA) of the final dosage form?
  • Nanostructured and Amorphous Systems:
  • Research Domain: Exploring the potential of non-crystalline (amorphous) venlafaxine besylate or its incorporation into nanostructured carriers (e.g., mesoporous silica, polymeric nanoparticles) to further manipulate dissolution kinetics or enhance bioavailability beyond what is achievable with the crystalline besylate salt alone [10].
  • Unresolved Questions: Can amorphous besylate salt dispersions provide significant bioavailability advantages over the crystalline salt while maintaining adequate physical stability? Can nanostructuring enable novel release profiles (e.g., pulsatile release) or targeting? What stabilization strategies are most effective for preventing recrystallization in these systems?
  • Biopharmaceutical Performance in Special Populations:
  • Research Domain: Detailed investigation of the absorption mechanisms and pharmacokinetics of venlafaxine besylate, particularly from ER formulations, in populations with altered gastrointestinal physiology. This includes pediatric patients (where age-dependent changes in pH, motility, and enzyme activity occur), elderly patients (potential for altered gastric emptying and transit times), and patients with gastrointestinal disorders (e.g., inflammatory bowel disease, short bowel syndrome) [10].
  • Unresolved Questions: How predictable is the release and absorption of besylate-based ER formulations across diverse pediatric age groups? Do disease states significantly alter the in vivo performance of besylate ER formulations compared to the hydrochloride? Can besylate salt properties be leveraged to design age-appropriate formulations (e.g., minitablets, multiparticulates) without compromising stability or release?
  • Pharmacogenomic Interactions:
  • Research Domain: Investigating the potential interplay between the besylate salt form and genetic polymorphisms affecting venlafaxine metabolism. Venlafaxine is primarily metabolized by CYP2D6 to its active metabolite, desvenlafaxine. Polymorphisms in CYP2D6 significantly impact metabolic capacity (poor, intermediate, extensive, ultrarapid metabolizers) [8].
  • Unresolved Questions: Could the potentially altered dissolution kinetics or microenvironmental effects of the besylate salt influence the exposure or relative ratio of venlafaxine to desvenlafaxine in different CYP2D6 metabolizer phenotypes? Does the salt form impact transporter interactions (e.g., P-glycoprotein) relevant to absorption or brain penetration? Are there genotype-specific implications for the efficacy or tolerability of besylate versus hydrochloride formulations?
  • Long-Term Stability and Performance Prediction:
  • Research Domain: Developing advanced predictive models for the long-term physical and chemical stability of venlafaxine besylate in complex ER formulations. This involves understanding interactions between the besylate salt and polymeric excipients (e.g., hydrophilic matrices like HPMC, hydrophobic matrices like ethylcellulose) over time and under stress.
  • Unresolved Questions: How do besylate salt properties influence drug-polymer interactions (e.g., hydrogen bonding, ionic interactions) that could affect release kinetics during storage? Can accelerated aging studies reliably predict the long-term (e.g., 3-5 year) performance consistency of besylate ER products? What are the critical quality attributes most sensitive to changes in the salt form's solid state within the formulation?

Table 3: Key Unresolved Research Questions in Venlafaxine Besylate Science

Research DomainSpecific Unresolved Scientific QuestionsPotential Impact
Solid-State ComplexityPolymorphism existence/stability? Hydrate stoichiometry/stability? Impact of phase transitions on CQAs?Form selection; manufacturing control; product stability; regulatory filing
Nanostructured/Amorphous SystemsBioavailability gain vs. stability risk? Effective stabilization strategies? Novel release profiles achievable?Enabling new formulations; potentially enhancing efficacy or dosing; intellectual property
Performance in Special PopulationsPredictability in pediatric/geriatric GI tracts? Performance in GI diseases? Design of age-appropriate besylate forms?Optimizing therapy for vulnerable populations; regulatory guidance for labeling
Pharmacogenomic InteractionsImpact of salt form on PK in CYP2D6 variants? Influence on transporter interactions? Genotype-specific efficacy/tolerability?Personalized medicine approaches; dose optimization strategies
Long-Term Stability PredictionModeling besylate-excipient interactions? Reliability of accelerated aging models? Critical stability-indicating CQAs?Ensuring product quality throughout shelf-life; reducing regulatory risk

Research within these domains continues to refine our understanding of venlafaxine besylate, aiming to optimize its therapeutic application, facilitate the development of novel formulations, and ensure consistent, predictable performance throughout the product lifecycle. The focus remains firmly on leveraging the unique properties conferred by the besylate anion to overcome limitations associated with the parent molecule and its hydrochloride salt.

Properties

CAS Number

609345-58-6

Product Name

Venlafaxine Besylate

IUPAC Name

benzenesulfonic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

Molecular Formula

C23H33NO5S

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C17H27NO2.C6H6O3S/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;7-10(8,9)6-4-2-1-3-5-6/h7-10,16,19H,4-6,11-13H2,1-3H3;1-5H,(H,7,8,9)

InChI Key

PTEFWGKCGCNHDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.